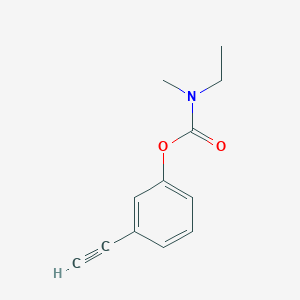
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde is a complex organic compound that features an isochromen ring system with an amino group and an oxoacetaldehyde moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde typically involves multi-step organic reactions. A common approach might include:
Formation of the Isochromen Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions, such as nucleophilic substitution, can be used to introduce the amino group at the desired position.
Addition of the Oxoacetaldehyde Moiety: This step might involve formylation or oxidation reactions to introduce the oxoacetaldehyde group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde could have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Isochromen Derivatives: Compounds with similar ring structures but different substituents.
Aminoacetaldehyde Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-(4-Amino-1H-isochromen-3-yl)-2-oxoacetaldehyde is unique due to its specific combination of an isochromen ring, an amino group, and an oxoacetaldehyde moiety. This unique structure may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-hydroxy-2-(4-imino-1H-isochromen-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C11H9NO3/c12-10-8-4-2-1-3-7(8)6-15-11(10)9(14)5-13/h1-5,12,14H,6H2 |
InChI Key |
XLGIUXKDZFJFBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)C(=C(C=O)O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)

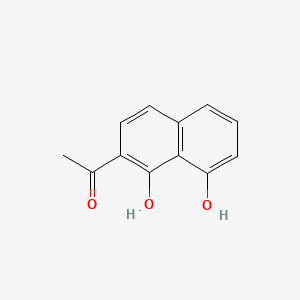
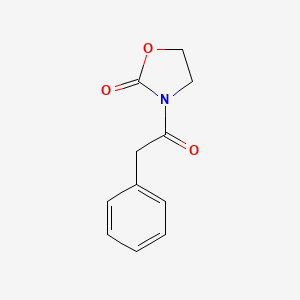

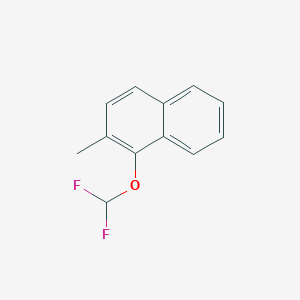

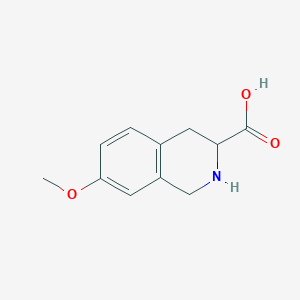

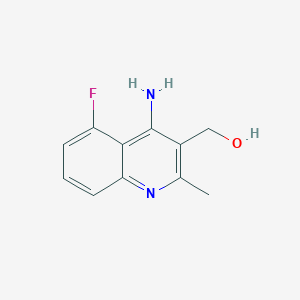


![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
